5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(quinolin-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole, quinoline, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine.
Synthesis of the quinoline moiety: This often involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Construction of the triazole ring: This can be done via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Final assembly: The final step involves coupling the pyrazole, quinoline, and triazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the quinoline moiety can be reduced to amines.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Utilized in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole, quinoline, and triazole moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H13ClN6S |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H13ClN6S/c21-13-8-6-12(7-9-13)16-11-17(24-23-16)19-25-26-20(28)27(19)18-5-1-4-15-14(18)3-2-10-22-15/h1-11H,(H,23,24)(H,26,28) |
InChI Key |
KEOXFBAZHSKDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=CC(=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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